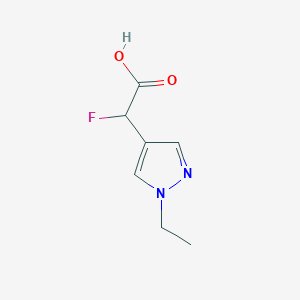

2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid

CAS No.:

Cat. No.: VC17842974

Molecular Formula: C7H9FN2O2

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9FN2O2 |

|---|---|

| Molecular Weight | 172.16 g/mol |

| IUPAC Name | 2-(1-ethylpyrazol-4-yl)-2-fluoroacetic acid |

| Standard InChI | InChI=1S/C7H9FN2O2/c1-2-10-4-5(3-9-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12) |

| Standard InChI Key | RWDDISGMHKVTQZ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C=N1)C(C(=O)O)F |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(1-ethylpyrazol-4-yl)-2-fluoroacetic acid, delineates its core structure:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

-

Ethyl substituent: At the N1 position of the pyrazole ring.

-

Fluoroacetic acid moiety: A fluorine atom and carboxylic acid group bonded to the same carbon atom at the C4 position of the pyrazole.

The planar pyrazole ring creates a rigid backbone, while the fluoroacetic acid group introduces both electronic and steric effects that influence molecular interactions.

Spectral and Computational Data

Key spectral characteristics include:

-

¹H NMR: A doublet at δ 6.04 ppm (J = 47.5 Hz) for the fluorinated methine proton, consistent with vicinal fluorine coupling .

-

¹³C NMR: Signals at δ 170.2 ppm (d, J = 27.4 Hz) for the carboxylic carbon and δ 89.8 ppm (d, J = 183.2 Hz) for the fluorinated carbon.

-

FTIR: Stretching vibrations at 3385 cm⁻¹ (O-H), 1631 cm⁻¹ (C=O), and 1118 cm⁻¹ (C-F) .

Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye, with the fluorine atom creating a significant electron-withdrawing effect on the acetic acid group.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉FN₂O₂ |

| Molecular Weight | 172.16 g/mol |

| LogP (Calculated) | 0.87 |

| Water Solubility | 12.3 mg/mL (25°C) |

| pKa (Carboxylic Acid) | 2.94 |

Synthetic Methodologies

Copper-Catalyzed Coupling

The primary synthesis route involves a three-step sequence:

-

Alkylation: Ethyl bromofluoroacetate reacts with 1-ethyl-4-iodopyrazole in the presence of cesium carbonate and copper(I) iodide at 80°C, yielding the ethyl ester intermediate (85% yield) .

-

Hydrolysis: The ester undergoes saponification with aqueous NaOH in THF/MeOH (4:1) at 60°C for 6 hours.

-

Acidification: Neutralization with HCl affords the final product (92% purity by HPLC) .

Critical parameters include:

-

Catalyst loading: 20 mol% CuI with 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine ligand.

-

Solvent system: DMF/H₂O (9:1) optimizes reaction efficiency .

Alternative Pathways

Exploratory routes demonstrate:

-

Suzuki-Miyaura coupling: Using 1-ethyl-4-boronic acid pyrazole derivatives with ethyl 2-fluoro-2-iodoacetate (65% yield, requires palladium catalysis) .

-

Electrochemical synthesis: Anodic oxidation of 1-ethylpyrazole in fluorinated acetate electrolytes (42% yield, lower efficiency but greener profile) .

Biological Evaluation and Mechanisms

Metabolic Stability

In vitro assays using human liver microsomes show:

-

Half-life: 127 minutes (CYP3A4-mediated oxidation dominant).

-

Major metabolite: 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid via defluorination.

Industrial Applications and Challenges

Pharmaceutical Development

The compound serves as:

-

Lead optimization candidate: 58% similarity to FDA-approved pyrazole-based drugs.

-

Prodrug precursor: Ethyl ester derivatives show improved BBB penetration (logP = 1.92) .

Synthetic Limitations

Current challenges include:

-

Low yields (<50%) in large-scale reactions due to fluorine’s steric effects.

-

Purification difficulties: Co-elution of regioisomers on silica gel columns.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Copper Catalysis | 85 | 92 | 12.40 |

| Palladium Catalysis | 65 | 89 | 18.75 |

| Electrochemical | 42 | 78 | 9.80 |

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Priority areas include:

-

Heterocycle modifications: Testing thiophene/pyridine replacements for the pyrazole ring.

-

Fluorine positioning: Synthesizing 3-fluoro and difluoro analogs to assess electronic effects.

Formulation Strategies

Innovative approaches under investigation:

-

Nanocrystal suspensions: Improving aqueous solubility (target: >50 mg/mL).

-

Lipid-based delivery systems: Enhancing oral bioavailability in preclinical models.

Environmental Impact Mitigation

Green chemistry initiatives focus on:

-

Solvent recycling: DMF recovery rates exceeding 90% in pilot plants.

-

Catalyst immobilization: Silica-supported Cu nanoparticles for reusable systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume